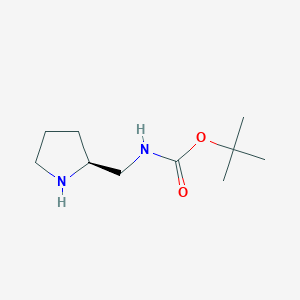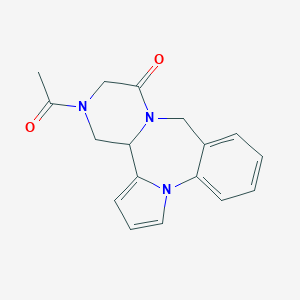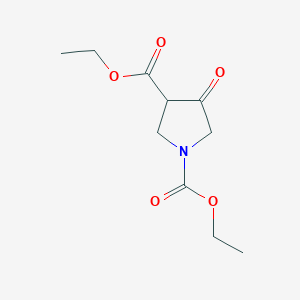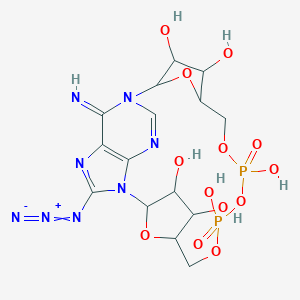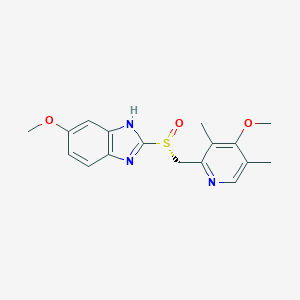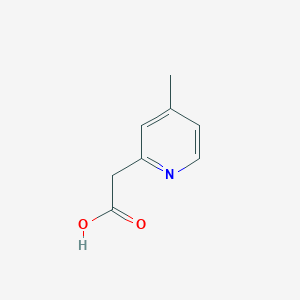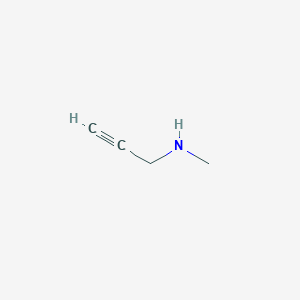
N-Metilpropargilamina
Descripción general
Descripción
N-Methylpropargylamine, also known as 3-Methylamino-1-propyne, is an organic compound with the molecular formula HC≡CCH2NHCH3. It is a member of the propargylamine family, characterized by the presence of a propargyl group (HC≡CCH2-) attached to an amine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
N-Methylpropargylamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, including monoamine oxidase inhibitors, which are used to treat neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is used in studies involving enzyme inhibition and neuroprotection.
Industrial Applications: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
Target of Action
N-Methylpropargylamine primarily targets Monoamine Oxidase (MAO) , specifically the isoform MAO-B . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin .
Mode of Action
N-Methylpropargylamine acts as an irreversible selective MAO-B inhibitor . It binds to the active site of the MAO-B enzyme, preventing it from breaking down monoamine neurotransmitters . This results in an increase in the levels of these neurotransmitters, which can have various effects on neuronal communication and brain function .
Biochemical Pathways
The inhibition of MAO-B by N-Methylpropargylamine affects the monoamine metabolic pathway . By preventing the breakdown of monoamine neurotransmitters, N-Methylpropargylamine can influence several downstream effects, such as mood regulation, cognitive function, and motor control .
Pharmacokinetics
Its metabolism likely involves enzymatic processes, and it is probably excreted in the urine .
Result of Action
The primary result of N-Methylpropargylamine’s action is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to various effects, depending on the specific neurotransmitter involved. For example, increased dopamine levels can improve motor control and mood, while increased serotonin levels can enhance mood and social behavior .
Action Environment
The action of N-Methylpropargylamine can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect monoamine neurotransmitter levels can potentiate or diminish its effects. Additionally, factors such as pH and temperature can influence the stability and efficacy of N-Methylpropargylamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methylpropargylamine can be synthesized through several methods, including:
A3 Coupling Reaction: This method involves the reaction of an alkyne, an aldehyde, and an amine in the presence of a catalyst.
KA2 Coupling Reaction: This method involves the reaction of a ketone, an alkyne, and an amine, also under solvent-free conditions.
Industrial Production Methods: Industrial production of N-Methylpropargylamine typically involves large-scale A3 coupling reactions, utilizing efficient catalysts to maximize yield and minimize by-products. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-Methylpropargylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones when reacted with supercritical carbon dioxide.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Comparación Con Compuestos Similares
Pargyline (N-Methyl-N-propargylbenzylamine): Another monoamine oxidase inhibitor used in the treatment of neurodegenerative diseases.
Rasagiline (N-Methyl-1-®-aminoindan): A selective monoamine oxidase B inhibitor with neuroprotective properties.
Selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine): Used for the treatment of Parkinson’s disease and has similar mechanisms of action.
Uniqueness: N-Methylpropargylamine is unique due to its simple structure and versatility in various chemical reactions. Its ability to act as a building block for more complex molecules and its effectiveness as a monoamine oxidase inhibitor make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
N-methylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4-5-2/h1,5H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFYIDOMCULPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188659 | |
| Record name | N-Methylpropyn-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methylpropyn-2-ylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19932 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35161-71-8 | |
| Record name | N-Methylpropargylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35161-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylpropyn-2-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35161-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylpropyn-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpropyn-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)
